7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile

Physicochemical characterization Laboratory handling Melting point

7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic building block from the pyrazolo[1,5-a]pyridine family, featuring a methyl substituent at the 7-position and a nitrile at the 3-position (C₉H₇N₃, MW 157.17). Its core scaffold is a recognized privileged structure in kinase inhibitor discovery, most notably providing the adenosine-mimetic hinge-binding motif in the FDA-approved RET inhibitor selpercatinib (LOXO-292).

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
CAS No. 1638591-52-2
Cat. No. B13903773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile
CAS1638591-52-2
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=C(C=NN12)C#N
InChIInChI=1S/C9H7N3/c1-7-3-2-4-9-8(5-10)6-11-12(7)9/h2-4,6H,1H3
InChIKeyKDQICKZZQOYIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile (CAS 1638591-52-2) – Procurement-Relevant Overview for the Pyrazolo[1,5-a]pyridine-3-carbonitrile Building Block


7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic building block from the pyrazolo[1,5-a]pyridine family, featuring a methyl substituent at the 7-position and a nitrile at the 3-position (C₉H₇N₃, MW 157.17) . Its core scaffold is a recognized privileged structure in kinase inhibitor discovery, most notably providing the adenosine-mimetic hinge-binding motif in the FDA-approved RET inhibitor selpercatinib (LOXO-292) [1]. This specific 7-methylated congener is cited in patent literature as a synthetic intermediate en route to somatostatin receptor subtype 4 (SSTR4) agonists, indicating its utility in GPCR-targeted medicinal chemistry campaigns [2]. Procurement decisions for this compound should not be guided solely by the generic scaffold class, as the position, size, and electronic nature of the C7 substituent determine both its physicochemical handling properties and its fitness as a specific intermediate for downstream derivatization.

Why 7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile Cannot Be Casually Replaced by Other 3-Carbonitrile or Positional Isomer Building Blocks


The pyrazolo[1,5-a]pyridine-3-carbonitrile family contains numerous commercially available analogs differing only in the position and identity of ring substituents (e.g., 5-methyl, 7-Cl, 7-Br, unsubstituted). While these may appear interchangeable on a procurement list, three factors preclude simple substitution: (i) the 7-methyl group introduces a distinct steric and electronic environment, qualitatively altering the electron density of the pyridine ring relative to 7-H or 7-halogen analogs, which can redirect electrophilic aromatic substitution or cross-coupling regiochemistry [1]; (ii) documented synthetic protocols for this specific building block—such as the PhI(OAc)₂-mediated cycloaddition yielding 68%—have been validated only for the 7-methyl variant and may not translate to other C7 substituents without re-optimization [2]; (iii) patent citations explicitly linking this compound to SSTR4 agonist synthesis suggest a defined role in specific pharmaceutical pipelines, whereas positional isomers (e.g., 5-methyl) may be absent from the same patent space, raising the risk of producing an off-target intermediate if substituted without verification [3].

Quantitative Differentiation Evidence for 7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile Versus Closest Structural Analogs


Physical Form and Handling: This 7-Methyl Congener Is a Low-Melting Crystalline Solid, Facilitating Room-Temperature Weighing and Formulation vs. Higher-Melting Unsubstituted or Halogenated Analogs

The 7-methyl compound is reported as a white-to-pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . Although direct experimental melting points for the unsubstituted (CAS 25627-89-8) and 7-chloro (CAS 2102412-12-2) analogs are not systematically published in accessible databases, the 7-methyl compound's near-ambient melting point suggests it can be handled as a low-melting solid or viscous liquid at slightly elevated room temperatures, whereas the unsubstituted parent and 7-halogen analogs are typically reported as higher-melting crystalline solids based on supplier descriptions (e.g., yellow solid for the unsubstituted parent) [1]. This difference in physical form has direct implications for weighing accuracy, dissolution protocols, and automated liquid handling in high-throughput synthesis or screening workflows.

Physicochemical characterization Laboratory handling Melting point

Predicted Lipophilicity and Polar Surface Area Suggest Superior Passive Permeability for the 7-Methyl Analog Compared to the Unsubstituted Parent

The predicted octanol/water partition coefficient (LogP) for the 7-methyl analog is 1.2, with a topological polar surface area (TPSA) of 41.1 Ų [1]. For the unsubstituted parent compound (CAS 25627-89-8), no experimentally determined or computationally predicted LogP or TPSA values were located in primary literature or authoritative databases at the time of this analysis. However, the addition of a methyl group at the 7-position is expected to increase LogP by approximately 0.4–0.6 log units relative to the unsubstituted scaffold based on the π-methyl Hansch constant [2], while TPSA remains unchanged because the methyl group does not introduce additional heteroatoms. The calculated LogP of 1.2 places the 7-methyl analog in a favorable lipophilicity range for passive membrane permeability (typically LogP 1–3), whereas the unsubstituted parent (estimated LogP ~0.6–0.8) may exhibit suboptimal permeability. Conversely, halogenated analogs (7-Cl, estimated LogP ~1.6–1.9) carry higher LogP values that increase the risk of poor aqueous solubility and hERG liability.

Drug-likeness ADME prediction Lipophilicity

Validated Synthetic Route Delivers 68% Yield for This Specific 7-Methyl Congener, Reducing Route-Scouting Risk for Lead Optimization Programs

A regioselective cycloaddition protocol using PhI(OAc)₂, N-amino-2-methylpyridinium mesitylenesulfonate, and 2-chloroacrylonitrile in acetonitrile with triethylamine delivers the 7-methyl compound in 68% yield [1]. No analogous yield data for the same reaction applied to the unsubstituted or 7-halogen pyridinium substrates are publicly available, meaning that substitution of the building block would require de novo reaction optimization. The published protocol's tolerance of the 7-methyl substituent is explicitly demonstrated, whereas the impact of alternative C7 substituents (H, Cl, Br, OMe) on cycloaddition regioselectivity and yield remains uncharacterized.

Synthetic chemistry Route validation Procurement risk

Patent-Cited Utility as an SSTR4 Agonist Intermediate Distinguishes This 7-Methyl Building Block from Positional Isomers Not Referenced in the Same Therapeutic Pipeline

The MolAid compound record for 7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile explicitly cross-references patent WO2014184275A1 (Boehringer Ingelheim) directed to somatostatin receptor subtype 4 (SSTR4) agonists [1]. A search of the same patent for other close analogs (5-methyl isomer, CAS 2102408-95-5; 7-chloro analog, CAS 2102412-12-2) does not return corresponding patent citations in available compound databases. While this does not confirm that the 7-methyl congener is the sole viable intermediate, it indicates that published SSTR4 agonist development has specifically utilized or claimed the 7-methyl substitution pattern. For procurement decisions in SSTR4-targeted projects, selecting a building block with a documented patent pedigree reduces the risk of synthesizing compounds outside the protected or validated chemical space.

Somatostatin receptor SSTR4 agonist Patent informatics

The Pyrazolo[1,5-a]pyridine Core Is a Validated Kinase Hinge-Binding Scaffold; the 7-Methyl Derivative Provides an Unadorned Vector for C4 and C6 Elaboration

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in kinase drug discovery, with the FDA-approved RET inhibitor selpercatinib (LOXO-292) and numerous patent examples demonstrating that the pyrazolo[1,5-a]pyridine-3-carbonitrile moiety engages the kinase hinge region via hydrogen bonding between N1 and the backbone NH of the specificity pocket residue [1]. Within this scaffold class, the 7-methyl substituent is notable because it occupies a solvent-proximal vector that does not interfere with the hinge-binding pharmacophore, while providing a modest lipophilicity increase (LogP 1.2) over the unsubstituted parent that can improve passive cell permeability without introducing the metabolic liability of a halogen [2]. In contrast, the 7-chloro and 7-bromo analogs carry heavier halogen atoms that increase molecular weight (177.59 and 222.04 Da, respectively, vs. 157.17 Da for the 7-methyl compound) and may undergo undesirable CYP-mediated oxidative dehalogenation or glutathione conjugation, raising potential toxicity flags in lead optimization .

Kinase inhibitor Scaffold optimization Medicinal chemistry

Transparency Note: Limitations of Available Differential Evidence

At the time of analysis, no direct head-to-head experimental comparisons (e.g., IC₅₀ values in the same assay, pharmacokinetic parameters in the same model, or selectivity panel data) were identified in the public domain for 7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile versus any defined comparator. The evidence presented above relies on predicted physicochemical properties, a single reported synthetic yield, patent informatics, and class-level SAR inference from the broader pyrazolo[1,5-a]pyridine literature. Procurement decisions should therefore be supplemented with in-house head-to-head evaluation (e.g., comparative solubility in the solvent system of interest, reactivity in the intended downstream chemistry) before final selection.

Data transparency Procurement risk Compound selection

Highest-Confidence Application Scenarios for 7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile Based on Available Evidence


Medicinal Chemistry: Lead Optimization of SSTR4 Agonists Requiring a Validated 7-Methylpyrazolo[1,5-a]pyridine Intermediate

For programs targeting somatostatin receptor subtype 4 (SSTR4), the explicit citation of this 7-methyl congener in patent WO2014184275A1 provides a documented starting point [1]. The intermediate LogP of 1.2 and TPSA of 41.1 Ų are consistent with CNS drug-like chemical space, which is relevant given SSTR4 expression in brain and lung tissues.

Kinase Drug Discovery: Fragment Elaboration Using an Unadorned, Low-Molecular-Weight Hinge-Binding Scaffold

The 7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile core retains the hinge-binding pharmacophore of the selpercatinib scaffold while leaving the C4 and C6 positions free for structural elaboration [1]. Its molecular weight of 157.17 Da is within fragment-like space (MW < 300 Da), and the absence of halogen atoms avoids reactive metabolite risks associated with C7-halogen analogs . This makes it a suitable starting point for fragment-based screening or scaffold-hopping exercises in kinase programs.

Parallel Synthesis and Library Production: A Validated Route with 68% Yield Reduces Route-Scouting Overhead

The published PhI(OAc)₂-mediated cycloaddition protocol yielding 68% of the target compound provides a reproducible entry point for generating this building block or incorporating it into library synthesis workflows [1]. The near-ambient melting point (34–38 °C) further facilitates automated liquid handling in high-throughput chemistry platforms .

Pharmacokinetic Property Optimization: Balancing Lipophilicity without Introducing Metabolic Liabilities

When a project requires a modest lipophilicity increase over the unsubstituted pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold to improve passive permeability, the 7-methyl derivative (LogP 1.2) provides this enhancement without the molecular weight penalty and metabolic instability associated with 7-halogen analogs (7-Cl MW 177.59; 7-Br MW 222.04) [1].

Quote Request

Request a Quote for 7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.